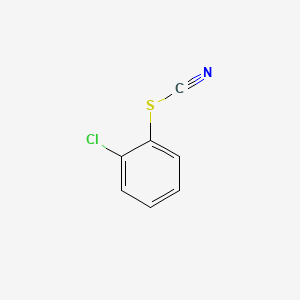
Thiocyanic acid, 2-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is an ester of thiocyanic acid and 2-chlorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-chlorophenyl ester typically involves the reaction of 2-chlorophenol with thiocyanic acid or its derivatives. One common method is the reaction of 2-chlorophenol with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{C}_6\text{H}_4\text{ClOH} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCN} + \text{KOH} ]
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the ester can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted phenyl esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
Thiocyanic acid, 2-chlorophenyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-chlorophenyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can participate in various chemical reactions, including nucleophilic attack and redox reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, phenyl ester
- Thiocyanic acid, 2-propenyl ester
- Thiocyanic acid, methyl ester
Uniqueness
Thiocyanic acid, 2-chlorophenyl ester is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties compared to other thiocyanic acid esters.
Properties
CAS No. |
2457-37-6 |
|---|---|
Molecular Formula |
C7H4ClNS |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
(2-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H |
InChI Key |
GTRNNEIZBMNFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


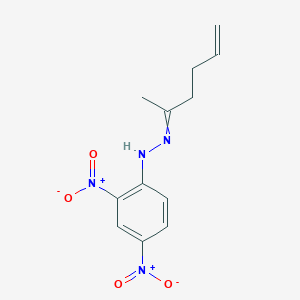
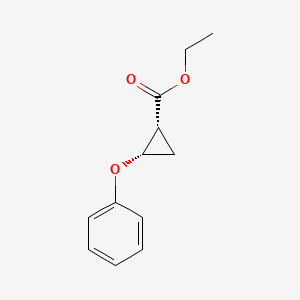
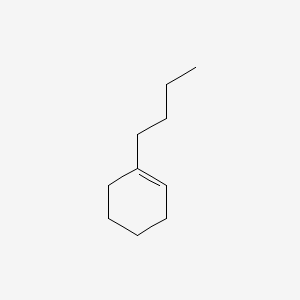
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
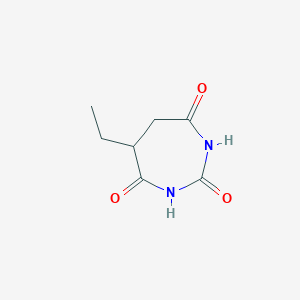
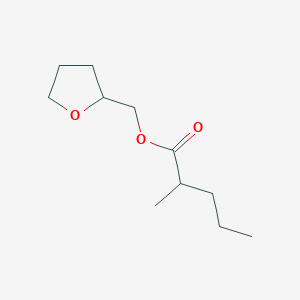
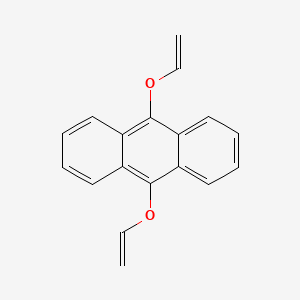

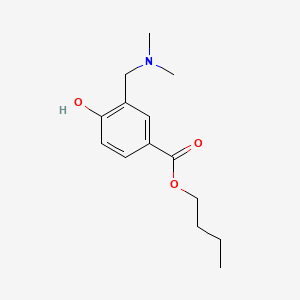
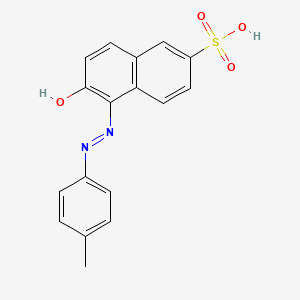
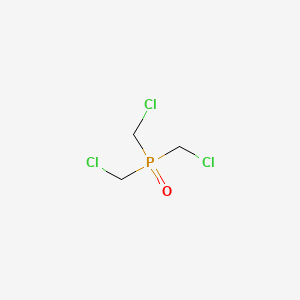


![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
